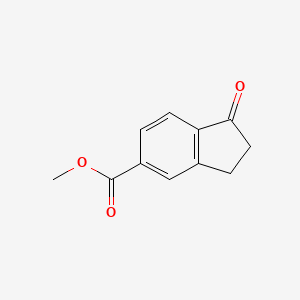

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-oxo-2,3-dihydroindene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKBHCRUMAMBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438876 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68634-02-6 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS 68634-02-6)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Niche Chemical Intermediate

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, identified by its CAS number 68634-02-6, presents as a chemical entity situated at the intersection of synthetic chemistry and potential pharmacological application. An initial survey of publicly accessible scientific literature reveals that this compound is primarily cataloged by chemical suppliers, with a notable scarcity of in-depth, peer-reviewed research detailing its synthesis, characterization, and biological activity. This guide, therefore, is constructed upon a foundation of available database information, extrapolated knowledge from structurally related compounds, and general principles of organic chemistry. It aims to provide a comprehensive overview while clearly delineating between experimentally verified data and computed predictions, thereby empowering researchers to make informed decisions in their work. The indanone scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds, which underscores the potential utility of its derivatives.[1][2]

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic ketone with a methyl ester functional group. Its core structure is a 1-indanone moiety, which is a common building block in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 68634-02-6 | PubChem[3] |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[3] |

| Molecular Weight | 190.19 g/mol | PubChem[3] |

| IUPAC Name | methyl 1-oxo-2,3-dihydroindene-5-carboxylate | PubChem[3] |

| InChI | InChI=1S/C11H10O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6H,3,5H2,1H3 | PubChem[3] |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)CC2 | Biosynth[4] |

| Predicted XLogP3 | 1.5 | PubChem[3] |

| Predicted Boiling Point | Data not available | |

| Predicted Melting Point | Data not available | |

| Predicted Solubility | Data not available |

Note: The properties listed above, with the exception of the molecular formula and identifiers, are computationally predicted and have not been experimentally verified in the reviewed literature. Researchers should determine these properties experimentally for any practical application.

Synthesis and Reaction Chemistry

Postulated Synthesis of the Carboxylic Acid Precursor

The precursor, 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 3470-45-9), can likely be synthesized via an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid. This is a common and powerful method for forming the five-membered ring of the indanone system.[5]

Workflow 1: Postulated Synthesis of 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

Caption: Postulated synthesis of the carboxylic acid precursor.

Causality behind Experimental Choices:

-

Acyl Chloride Formation: The conversion of the carboxylic acid to its acyl chloride derivative is a necessary activation step. Thionyl chloride or oxalyl chloride are standard reagents for this transformation, as they produce gaseous byproducts that are easily removed.

-

Intramolecular Friedel-Crafts Acylation: This cyclization is the key ring-forming step. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to polarize the acyl chloride and facilitate the electrophilic attack on the aromatic ring. The reaction is typically performed in an inert solvent to prevent side reactions.

Esterification to Yield the Final Product

Once the carboxylic acid precursor is obtained, the final step is a standard esterification reaction. The Fischer esterification is a classic and reliable method for this purpose.

Experimental Protocol: Fischer Esterification (Generalized)

-

Dissolution: Dissolve 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid in a large excess of anhydrous methanol. The excess alcohol serves as both the solvent and the reactant, driving the equilibrium towards the product side.[1]

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas.[2] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield this compound.

Workflow 2: Final Esterification Step

Caption: Fischer esterification to the final product.

Spectroscopic Characterization (Anticipated)

While experimental spectra for this specific compound are not available in the public domain, we can predict the key features based on its structure and data from similar indanone derivatives.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic Protons: Signals in the ~7.5-8.5 ppm region, likely showing splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. - Methyl Ester Protons: A singlet at ~3.9 ppm (3H). - Methylene Protons (Indanone Ring): Two triplets or multiplets in the ~2.7-3.2 ppm region (2H each), corresponding to the two CH₂ groups adjacent to the ketone and aromatic ring. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~205 ppm) and one for the ester (~166 ppm). - Aromatic Carbons: Multiple signals between ~120-150 ppm. - Methyl Ester Carbon: A signal around ~52 ppm. - Methylene Carbons: Two signals in the aliphatic region, likely between ~25-40 ppm. |

| IR Spectroscopy | - C=O Stretch (Ketone): A strong absorption band around 1710-1725 cm⁻¹. - C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹. These two carbonyl signals may overlap. - C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region. - Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 190.06. |

Potential Biological Activity: An Unverified Claim

Several chemical suppliers list this compound as a "metabotropic glutamate receptor antagonist".[4] Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability, making them attractive targets for treating neurological and psychiatric disorders.[5] However, a thorough search of peer-reviewed pharmacological literature did not yield any studies that specifically investigate the activity of this compound on any mGluR subtype.

Logical Relationship: Potential as a mGluR Antagonist

Caption: The unverified link between the compound and its claimed biological activity.

Field-Proven Insight: The indanone core is indeed found in compounds with central nervous system activity. However, the claim of mGluR antagonism for this specific molecule remains speculative without direct experimental evidence. Researchers interested in this potential application should consider this compound as a starting point for a screening campaign, rather than a validated antagonist. Any investigation would require a comprehensive set of in vitro assays (e.g., binding assays, functional assays on recombinant cell lines expressing mGluR subtypes) to first validate and then characterize this activity.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a particulate respirator may be necessary.

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be handled as hazardous waste.[6]

Conclusion and Future Directions

This compound is a chemical intermediate with a well-defined structure but limited publicly available experimental data. While its indanone core suggests potential for biological activity, the specific claim of it being a metabotropic glutamate receptor antagonist is currently unsubstantiated in the peer-reviewed scientific literature.

For researchers in drug development, this compound represents an opportunity for foundational research. The immediate next steps for any project involving this molecule should be:

-

Develop and Validate a Synthetic Route: The postulated synthesis via Friedel-Crafts acylation followed by Fischer esterification should be experimentally verified and optimized.

-

Full Spectroscopic Characterization: Obtain and fully assign ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectra to create a definitive, verifiable record of the compound's identity.

-

Experimental Determination of Physicochemical Properties: Measure key properties such as melting point, solubility, and stability.

-

Biological Screening: Conduct in vitro assays to systematically test the claim of mGluR antagonism and explore other potential biological targets.

This methodical approach will be crucial to building the necessary body of evidence to support any further development of this and related compounds.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. This compound | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 68634-02-6 | FM141310 [biosynth.com]

- 5. (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid [benchchem.com]

- 6. capotchem.cn [capotchem.cn]

"Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" molecular weight

An In-Depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight. The document furnishes a detailed, field-proven synthesis protocol and outlines modern analytical techniques for structural verification and purity assessment. Furthermore, it explores the compound's applications as a versatile building block in organic synthesis and its potential in drug discovery and development programs. Safety protocols and handling guidelines are also included to ensure safe laboratory practices. This paper is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring an indanone core, a ketone, and a methyl ester group. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecular architectures. The precise determination of its molecular weight and other physicochemical properties is fundamental for stoichiometric calculations in reaction planning and for its characterization.

The molecular weight of a compound is a critical parameter, calculated by summing the atomic weights of all constituent atoms in its molecular formula. For high-resolution applications, such as mass spectrometry, the monoisotopic mass—calculated using the mass of the most abundant isotope of each element—is the more relevant value.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 190.19 g/mol | [1][2] |

| Monoisotopic Mass | 190.062994177 Da | [1][2][3] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][4] |

| IUPAC Name | methyl 1-oxo-2,3-dihydroindene-5-carboxylate | [1] |

| CAS Number | 68634-02-6 | [1][5] |

| Physical Form | Solid | [6] |

| Solubility | Moderately soluble in ethyl acetate and THF; poorly soluble in water.[7] | N/A |

| Storage Conditions | Room temperature, under an inert atmosphere.[6][7] | N/A |

Synthesis and Purification Protocol

The synthesis of indanone derivatives often involves an intramolecular cyclization reaction. The following protocol provides a robust method for the preparation of a related isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which illustrates the general principles applicable to this class of compounds. The choice of a strong, non-nucleophilic base like sodium hydride is critical to facilitate the necessary deprotonation that initiates the cyclization cascade, while tetrahydrofuran (THF) serves as a suitable anhydrous aprotic solvent.

Step-by-Step Synthesis Methodology

This protocol is adapted from established laboratory procedures for a structural isomer, demonstrating a common synthetic route.[4]

-

Preparation : Dissolve the precursor, Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1 equivalent), in anhydrous THF under an inert argon atmosphere.

-

Base Addition : To the stirred solution, slowly add sodium hydride (60% dispersion in oil, 3 equivalents) over a period of 2 minutes. The use of a significant excess of base ensures complete deprotonation and drives the reaction to completion.

-

Cyclization : Gently heat the reaction mixture to reflux. The formation of a thick paste after approximately 1 hour indicates the formation of the product's sodium salt.

-

Quenching : Cool the mixture to room temperature and cautiously quench the reaction by the dropwise addition of water to neutralize the excess sodium hydride.

-

Acidification and Extraction : Acidify the mixture with 5 M hydrochloric acid and extract the aqueous phase twice with ethyl acetate.

-

Drying and Concentration : Combine the organic layers, dry them over anhydrous magnesium sulfate, and concentrate the solution under reduced pressure to yield the crude product as an oil.[4]

-

Purification : Purify the crude oil using silica gel column chromatography, eluting with a gradient of 0-50% ethyl acetate in pentane. This step is crucial for isolating the target compound from unreacted starting materials and byproducts.[4]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of a methyl 1-oxo-2,3-dihydro-1H-indene-carboxylate isomer.

Analytical Characterization

A self-validating analytical approach is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic techniques that provide orthogonal, complementary data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the presence and connectivity of hydrogen atoms in the molecule, while ¹³C NMR identifies the unique carbon environments.[2][4] For the related 2-carboxylate isomer, characteristic proton signals appear around 7.4-7.8 ppm for the aromatic protons, 3.8 ppm for the methyl ester protons, and between 3.4-3.75 ppm for the aliphatic protons of the indene ring.[4]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously assess purity and provide the mass-to-charge ratio of the molecular ion, which should correspond to the compound's calculated molecular weight.[2]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of a synthetic compound by separating it from any residual impurities.

Analytical Workflow Diagram

Caption: Standard analytical workflow for the structural and purity validation of the target compound.

Applications in Research and Drug Development

This compound and its isomers are not typically final drug products but rather serve as highly valuable intermediates. Their utility stems from the reactive handles present in the molecule:

-

Ketone Functionalization : The ketone group can be readily modified through reactions such as reduction, olefination, or reductive amination to introduce new functional groups and build molecular complexity.

-

Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings, a cornerstone of medicinal chemistry.[7]

-

Aromatic Substitution : The benzene ring can undergo electrophilic substitution reactions, allowing for further diversification of the scaffold.

Derivatives of this compound class are being explored as potential drug candidates. For instance, modified indanone structures are investigated in the development of novel anti-inflammatory agents.[7] Furthermore, closely related chlorinated analogs are key intermediates in the synthesis of commercial insecticides like (S)-indoxacarb, highlighting the industrial relevance of this molecular framework.[8]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazard Identification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is required.[5]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[5]

References

- 1. This compound | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H10O3) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. capotchem.cn [capotchem.cn]

- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 [sigmaaldrich.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Introduction

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a valuable substituted indanone derivative. The 1-indanone structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and natural products. Its derivatives have shown promise as antiviral, anti-inflammatory, and anticancer agents, as well as treatments for neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. The presented pathway emphasizes strategic bond formation and highlights the chemical principles underpinning each transformation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (I), points towards an intramolecular Friedel-Crafts acylation as the key ring-forming step. This disconnection reveals the precursor, 3-(4-methoxycarbonylphenyl)propanoic acid (II). This precursor can be envisioned to be synthesized from a commercially available starting material such as methyl 4-bromobenzoate (IV) via a Heck reaction with methyl acrylate followed by catalytic hydrogenation. This multi-step approach offers a practical and efficient route to the target molecule.

References

A Comprehensive Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Core Scaffold for Advanced Synthesis

Abstract

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bifunctional organic molecule featuring a rigid indanone core. This structure is of significant interest to researchers in medicinal chemistry and materials science due to its utility as a versatile synthetic intermediate. The presence of a reactive ketone, an aromatic ring, and a methyl ester group at a specific position allows for sequential and site-selective modifications, making it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a representative synthetic workflow, chemical reactivity, and its potential applications, with a particular focus on its role in drug discovery and development.

Nomenclature and Structural Elucidation

The precise naming and identification of a chemical entity are foundational for scientific communication and reproducibility. The compound in focus is systematically identified by its IUPAC name and other standard identifiers.

IUPAC Name: methyl 1-oxo-2,3-dihydroindene-5-carboxylate .[1][2]

The name is derived from the parent structure, 2,3-dihydro-1H-inden-1-one (commonly known as 1-indanone), which consists of a benzene ring fused to a cyclopentanone ring. The substituents are named and numbered as follows:

-

1-oxo: A ketone functional group is located at position 1 of the indene ring system.

-

2,3-dihydro-1H-indene: Specifies the saturated five-membered ring.

-

5-carboxylate: A carboxylate group is attached to position 5 on the aromatic portion of the molecule.

-

Methyl: Indicates the ester is a methyl ester.

Key Identifiers:

-

CAS Number: 68634-02-6[1]

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound, highlighting the indanone core and the methyl carboxylate substituent.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, solvent selection, and purification. The data below is compiled from the PubChem database.

| Property | Value | Reference |

| Molecular Weight | 190.19 g/mol | [1] |

| Monoisotopic Mass | 190.062994177 Da | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| XLogP3 | 1.5 | [1] |

| Physical Form | Solid (predicted/from suppliers) | [3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Representative Synthetic Pathway

While various synthetic routes can be envisioned, a common and logical approach to constructing the 1-indanone skeleton involves an intramolecular Friedel-Crafts acylation. This method provides a reliable pathway to the core structure from commercially available starting materials.

Proposed Retrosynthetic Analysis

The key disconnection is the bond formation that creates the five-membered ring. This can be achieved via an intramolecular electrophilic aromatic substitution, where the acylium ion derived from a carboxylic acid attacks the aromatic ring. This leads back to a substituted phenylpropanoic acid, which can be synthesized from simpler aromatic precursors.

Step-by-Step Experimental Workflow (Illustrative)

This protocol describes a plausible, multi-step synthesis.

Step 1: Friedel-Crafts Acylation of Methyl Benzoate

-

Rationale: To introduce a four-carbon chain onto the aromatic ring, which will ultimately form the five-membered ring and its side chain.

-

Procedure:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add methyl benzoate.

-

Slowly add succinic anhydride portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto ice and acidifying with concentrated HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the corresponding 3-(4-carboxybenzoyl)propanoic acid derivative.

-

Step 2: Clemmensen Reduction of the Ketone

-

Rationale: The ketone introduced in the first step must be reduced to a methylene group to achieve the correct carbon skeleton for the indanone precursor.

-

Procedure:

-

Add the keto-acid product from Step 1 to a flask containing amalgamated zinc (Zn(Hg)).

-

Add concentrated hydrochloric acid and reflux the mixture for several hours.

-

After cooling, extract the product, dry the organic layer, and concentrate under reduced pressure to yield the substituted 4-phenylbutanoic acid.

-

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Rationale: This is the key ring-forming step. A strong acid catalyst promotes the formation of an acylium ion from the carboxylic acid, which then attacks the aromatic ring to form the five-membered indanone ring.

-

Procedure:

-

Add the product from Step 2 to polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture (e.g., 80-100 °C) with vigorous stirring for a specified time.

-

Cool the reaction and quench by pouring it onto crushed ice.

-

Extract the crude product, wash with a base (e.g., NaHCO₃ solution) to remove unreacted acid, dry, and concentrate.

-

Purify the final product, this compound, using column chromatography or recrystallization.

-

Synthesis Workflow Diagram

A generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the distinct reactivity of its three functional domains: the ketone, the ester, and the aromatic ring.

-

Ketone Moiety: The carbonyl group at the 1-position is a handle for numerous transformations. It can undergo nucleophilic addition, reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing functionalities, or serve as an electrophile in aldol and similar carbon-carbon bond-forming reactions.

-

Ester Functionality: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. This allows for the introduction of a wide array of substituents, a common strategy in medicinal chemistry for tuning solubility and biological activity.

-

Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, although the existing deactivating groups (ketone and ester) will direct incoming electrophiles to specific positions and may require forcing conditions.

This trifecta of reactivity makes the molecule an attractive starting point for building diverse chemical libraries. Derivatives of the related indanone scaffold are found in various biologically active compounds. For example, chloro-substituted derivatives of the isomeric methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate are key intermediates in the synthesis of the insecticide Indoxacarb.[4] This highlights the industrial relevance of the indanone core in producing high-value agrochemicals, a field with significant overlap with pharmaceutical research. In drug discovery, this scaffold can be modified to target a range of biological systems, including the development of anti-inflammatory agents.

Predicted Spectroscopic Profile

Structural confirmation of the final product relies on standard spectroscopic techniques. Based on the known structure, the following spectral characteristics are anticipated:

-

¹H NMR:

-

Aromatic Protons: Three protons on the aromatic ring would appear in the range of δ 7.5-8.2 ppm, exhibiting characteristic splitting patterns (doublets and a doublet of doublets).

-

Methylene Protons: The two CH₂ groups at positions 2 and 3 would likely appear as complex multiplets, possibly overlapping, in the δ 2.5-3.5 ppm range.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed around δ 3.9 ppm.

-

-

¹³C NMR: Approximately 11 distinct signals would be expected. Key signals would include two carbonyl carbons (ketone and ester) above 170 ppm, six aromatic carbons between 120-150 ppm, two aliphatic carbons between 25-45 ppm, and one methoxy carbon around 52 ppm.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 190, corresponding to the molecular weight of the compound.[2]

Safety and Hazard Information

As a laboratory chemical, proper handling and safety precautions are mandatory. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data sourced from PubChem GHS Classification.[1]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[5][6]

Conclusion

This compound is more than a simple organic compound; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its rigid framework and orthogonally reactive functional groups provide the necessary tools for constructing complex molecules with potential applications in pharmacology, agrochemicals, and materials science. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development settings.

References

- 1. This compound | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H10O3) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 [sigmaaldrich.com]

- 4. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. capotchem.cn [capotchem.cn]

- 6. capotchem.com [capotchem.com]

The Strategic Selection of Starting Materials for the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, in particular, serves as a critical building block for various therapeutic agents. Its synthesis is a subject of significant interest, and the judicious selection of starting materials is paramount to achieving efficient, scalable, and economically viable production. This guide provides an in-depth analysis of the primary synthetic routes and the rationale behind the choice of precursors for this valuable intermediate.

The Predominant Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The most classical and robust method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, an acyl chloride, onto the tethered aromatic ring. The choice between these two precursors represents a critical decision point in the synthetic design.

Pathway A: Direct Cyclization of 3-Arylpropanoic Acids

The direct cyclization of a 3-arylpropanoic acid is an attractive, one-step approach.[2] For the synthesis of the target molecule, the requisite starting material is 3-[4-(methoxycarbonyl)phenyl]propanoic acid .[3][4]

Causality Behind Experimental Choices: This pathway is often favored for its atom economy and reduced number of synthetic steps. Environmentally, it is more benign as it ideally produces water as the only byproduct.[2] However, this route typically necessitates harsh reaction conditions, including strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH), and often high temperatures.[2] The strong electron-withdrawing nature of the methoxycarbonyl group on the aromatic ring can deactivate it towards electrophilic substitution, making the cyclization challenging and potentially leading to lower yields or the need for more potent catalytic systems.[5]

Pathway B: Cyclization of 3-Arylpropionyl Chlorides

A more common and often higher-yielding approach involves a two-step process.[6] First, the 3-arylpropanoic acid is converted to its corresponding acyl chloride, which is then cyclized.

Causality Behind Experimental Choices: The conversion to the highly reactive acyl chloride allows the subsequent intramolecular Friedel-Crafts acylation to proceed under much milder conditions.[2] This is particularly advantageous when dealing with substrates that are sensitive to strong acids or high temperatures. Lewis acids, such as aluminum chloride (AlCl₃) or niobium(V) chloride (NbCl₅), are typically employed as catalysts for the cyclization step.[6][7] While this method is generally more efficient, it introduces an additional synthetic step and generates corrosive byproducts like HCl.[2]

Logical Flow of Synthetic Pathways

The following diagram illustrates the two primary pathways for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Caption: Primary synthetic routes to the target compound.

Synthesis of the Key Precursor: 3-[4-(methoxycarbonyl)phenyl]propanoic acid

The availability and synthesis of the starting material, 3-[4-(methoxycarbonyl)phenyl]propanoic acid, are crucial considerations. While commercially available, its synthesis from more fundamental building blocks is often necessary for large-scale production.

A common approach involves the modification of a simpler, commercially available aromatic compound. For instance, starting from a substituted benzene derivative, a three-carbon side chain can be introduced through various classical organic reactions.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is dominant, other methods for constructing the indanone ring system exist, although they are less commonly applied for this specific target.

-

Nazarov Cyclization: This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone.[5] While powerful for certain indanone derivatives, the synthesis of the requisite divinyl ketone precursor for the target molecule can be complex.

-

Robinson Annulation: This tandem Michael addition and intramolecular aldol condensation is a cornerstone for the formation of six-membered rings.[8][9] While not a direct route to 5-membered indanones, variations and related annulation strategies can be envisioned by creative retrosynthetic analysis, though they are not the standard approach for this particular target.

Data Presentation: Comparison of Catalytic Systems for Friedel-Crafts Acylation

The choice of catalyst can significantly impact the yield and reaction conditions of the intramolecular Friedel-Crafts acylation. The following table summarizes various catalytic systems reported for the synthesis of 1-indanones from 3-arylpropanoic acids or their derivatives.

| Catalyst System | Starting Material Type | Typical Conditions | Yield (%) | Reference |

| Polyphosphoric acid (PPA) | Carboxylic Acid | High Temperature | Varies | [2] |

| Triflic acid (TfOH) | Carboxylic Acid | RT to Elevated Temp. | Good to Excellent | [2] |

| Terbium(III) triflate (Tb(OTf)₃) | Carboxylic Acid | 250 °C (Microwave) | Up to 74% | [6] |

| Niobium(V) chloride (NbCl₅) | Carboxylic Acid | Room Temperature | Good | [7] |

| Aluminum chloride (AlCl₃) | Acyl Chloride | 0 °C to RT | High | [6] |

| Nafion®-H | Acyl Chloride | Reflux in Benzene | 90% | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride Cyclization

This protocol is adapted from general procedures for the synthesis of 1-indanones from 3-arylpropionic acids.[2][6]

Step 1: Formation of 3-[4-(methoxycarbonyl)phenyl]propanoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-[4-(methoxycarbonyl)phenyl]propanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.1 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C.

-

Dissolve the crude 3-[4-(methoxycarbonyl)phenyl]propanoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

-

After the addition, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[2]

Experimental Workflow Diagram

The following diagram outlines the key steps in the two-step synthesis of the target compound.

Caption: Workflow for the two-step synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-[4-(methoxycarbonyl)phenyl]propanoic acid | 151937-09-6 | BGA93709 [biosynth.com]

- 4. 3-[4-(Methoxycarbonyl)phenyl]propanoic acid | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Robinson annulation - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, and its role as a modulator of metabotropic glutamate receptors, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. This compound, with its key functional groups, has emerged as a valuable building block and a pharmacologically active agent in its own right.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 68634-02-6 | [3] |

| Molecular Formula | C₁₁H₁₀O₃ | [3] |

| Molecular Weight | 190.19 g/mol | [3] |

| Appearance | Off-white crystalline solid | [4] |

Spectroscopic Characterization (Predicted and Representative Data):

While a publicly available, peer-reviewed full dataset for the target molecule is not readily accessible, we can predict its spectral characteristics based on its structure and data from closely related 5-substituted 1-indanone derivatives.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. The two methylene groups of the five-membered ring will likely appear as triplets around δ 2.7 and δ 3.2 ppm. The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the ketone carbonyl carbon around δ 207 ppm. The ester carbonyl will be further downfield. Aromatic carbons will resonate in the δ 124-157 ppm range. The methylene carbons and the methyl ester carbon will appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The ketone C=O stretch is expected around 1710 cm⁻¹, while the ester C=O stretch will appear at a higher frequency, typically around 1725 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 190. Fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO), leading to characteristic fragment ions.

Synthesis of this compound: A Proposed Synthetic Route

Proposed Synthetic Pathway:

The synthesis commences with the readily available 3-phenylpropionic acid. This is then subjected to a sequence of reactions to introduce the methyl ester at the meta position of the benzene ring, followed by conversion to an acyl chloride, which then undergoes an intramolecular Friedel-Crafts cyclization to yield the target indanone.

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Experimental Protocol:

Step 1: Synthesis of Methyl 3-phenylpropionate [8]

-

To a solution of 3-phenylpropionic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 3-phenylpropionate.

Step 2-4: Introduction of the Carboxy Group

-

The subsequent steps involve nitration of the aromatic ring, reduction of the nitro group to an amine, and a Sandmeyer reaction to introduce a nitrile, which is then hydrolyzed to the carboxylic acid. These are standard, well-documented transformations in organic synthesis.

Step 5: Formation of Methyl 3-(3-(chlorocarbonyl)phenyl)propanoate

-

To a solution of Methyl 3-(3-carboxyphenyl)propanoate (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Allow the reaction to stir at room temperature until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 6: Intramolecular Friedel-Crafts Acylation [6][9][7]

-

Dissolve the crude Methyl 3-(3-(chlorocarbonyl)phenyl)propanoate in a dry, inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery and Development

This compound is reported to be a metabotropic glutamate receptor (mGluR) antagonist.[3] The metabotropic glutamate receptors are a family of G-protein coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[10][11]

Targeting Metabotropic Glutamate Receptor 2 (mGluR2):

Of the eight mGluR subtypes, mGluR2 has garnered significant attention as a therapeutic target for a range of neurological and psychiatric disorders. Antagonists of mGluR2 have shown potential in preclinical models for the treatment of depression and anxiety.[12][13] The ability of this compound to act as an mGluR antagonist positions it as a valuable tool for researchers investigating the therapeutic potential of modulating glutamatergic neurotransmission.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 68634-02-6 | FM141310 [biosynth.com]

- 4. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 12. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel 2,3-dihydro-1H-1,5-benzodiazepin-2-ones; potential imaging agents of the metabotropic glutamate 2 receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Technical Guide

References

- 1. This compound | 68634-02-6 | FM141310 [biosynth.com]

- 2. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 68634-02-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. 68634-02-6 | this compound - Capot Chemical [capotchem.com]

The Strategic Utility of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate in Modern Drug Discovery and Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a structurally robust bicyclic ketone, has emerged from the vast chemical space as a pivotal building block in contemporary medicinal chemistry and synthetic applications. Its intrinsic functionalities—a reactive ketone, an activatable aromatic ring, and a modifiable ester group—provide a versatile scaffold for the synthesis of complex molecular architectures. This technical guide delves into the core applications of this compound, elucidating its role as a key intermediate in the development of potent inhibitors for high-value therapeutic targets, including autotaxin and histone deacetylases (HDACs). We will explore the causality behind its synthetic utility, provide detailed experimental workflows, and present data-driven insights to empower researchers in leveraging this scaffold for their drug discovery and development endeavors.

Physicochemical Properties and Strategic Importance

This compound (CAS No: 68634-02-6) is a solid with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol .[1] Its structure is characterized by a fused indanone core with a methyl carboxylate group at the 5-position of the aromatic ring. This arrangement of functional groups is of significant strategic importance for several reasons:

-

The Ketone Moiety: The carbonyl group at the 1-position is a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductions, and condensations. This allows for the introduction of diverse substituents and the construction of novel ring systems.

-

The Aromatic Ring: The benzene ring can be subjected to various electrophilic and nucleophilic aromatic substitution reactions, enabling the modulation of electronic properties and the introduction of additional pharmacophoric elements.

-

The Ester Group: The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, or used as a handle for bioconjugation. This functionality is crucial for interacting with biological targets.

These features collectively make this compound a privileged scaffold in medicinal chemistry, providing a rigid framework that can be strategically elaborated to achieve high-affinity and selective binding to protein targets.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[1] |

| Molecular Weight | 190.19 g/mol | PubChem[1] |

| CAS Number | 68634-02-6 | PubChem[1] |

| IUPAC Name | methyl 1-oxo-2,3-dihydroindene-5-carboxylate | PubChem[1] |

Application in the Synthesis of Autotaxin Inhibitors

Autotaxin (ATX) is a secreted enzyme that plays a critical role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of cellular processes.[2] Dysregulation of the ATX-LPA signaling pathway has been implicated in the pathogenesis of various diseases, including cancer, fibrosis, and inflammation.[2][3] Consequently, the development of potent and selective ATX inhibitors is a major focus of contemporary drug discovery.

The 1-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold has proven to be a valuable starting point for the synthesis of novel ATX inhibitors. The general synthetic strategy involves the elaboration of the core structure to introduce functionalities that can interact with key residues in the active site of the ATX enzyme.

Illustrative Synthetic Pathway

A representative synthetic pathway for the development of autotaxin inhibitors from this compound is depicted below. This pathway highlights the strategic modifications of the core scaffold to achieve the desired biological activity.

Caption: Synthetic workflow for autotaxin inhibitors.

Experimental Protocol: Synthesis of a Carboxylic Acid Intermediate

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical step in the synthesis of many ATX inhibitors, as the carboxylate group often serves as a key binding element.

Materials:

-

This compound

-

Methanol

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add the sodium hydroxide solution to the flask and stir the mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Add distilled water to the residue and acidify the solution to a pH of approximately 2-3 with the hydrochloric acid solution.

-

A precipitate of 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid should form.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Utility as a Scaffold for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] The aberrant activity of HDACs is associated with the development and progression of various cancers, making them an attractive target for anticancer drug development. The 1-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold has been utilized as a core structure in the design of novel HDAC inhibitors.

Design Rationale

The design of HDAC inhibitors based on this scaffold typically involves the incorporation of a zinc-binding group (ZBG), a linker, and a cap group. The 1-oxo-2,3-dihydro-1H-indene-5-carboxylate core can be functionalized to serve as a rigid and synthetically tractable linker and cap region, while a ZBG such as a hydroxamic acid is appended.

Illustrative Synthetic Approach

The following diagram illustrates a conceptual pathway for the synthesis of an HDAC inhibitor incorporating the indanone scaffold.

Caption: Conceptual synthesis of an HDAC inhibitor.

Potential as a Metabotropic Glutamate Receptor Antagonist

Several chemical suppliers have listed this compound as a metabotropic glutamate receptor antagonist. These receptors are involved in modulating synaptic transmission and neuronal excitability in the central nervous system and are targets for the treatment of various neurological and psychiatric disorders. However, a comprehensive review of peer-reviewed scientific literature did not yield primary research articles that definitively characterize and validate this specific biological activity. Therefore, while this remains a potential application, further investigation is required to substantiate this claim and elucidate the mechanism of action.

Future Directions and Unexplored Potential

The versatility of the this compound scaffold suggests that its potential applications are not limited to the areas discussed above. Future research could explore its utility in other therapeutic areas, such as antiviral or anti-inflammatory drug discovery.

Furthermore, the potential of this molecule in the realm of materials science remains largely unexplored. The rigid, fused-ring system and the presence of versatile functional groups could make it a valuable building block for the synthesis of novel organic electronic materials, polymers with unique properties, or functional dyes. The aromatic core and ketone functionality could be exploited to tune the electronic and photophysical properties of derived materials. Further research in this area is warranted to unlock the full potential of this intriguing molecule.

Conclusion

This compound is a chemical entity of significant strategic value in modern organic synthesis and medicinal chemistry. Its well-defined structure and versatile functional groups provide a robust platform for the development of complex and biologically active molecules. As demonstrated in this guide, its application as a key intermediate in the synthesis of autotaxin and HDAC inhibitors highlights its importance in the pursuit of novel therapeutics for cancer and other debilitating diseases. While its potential as a metabotropic glutamate receptor antagonist and in materials science requires further validation, the existing body of evidence firmly establishes the 1-oxo-2,3-dihydro-1H-indene-5-carboxylate core as a privileged scaffold for innovation in chemical and pharmaceutical research.

References

- 1. This compound | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20170037007A1 - Substituted n-(2-(amino)-2oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of lpa-dependent or lpa-mediated diseases - Google Patents [patents.google.com]

- 3. CN107205972A - Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Introduction

The 1-indanone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and therapeutic agents.[1] Its derivatives have shown promise in the development of treatments for neurodegenerative diseases like Alzheimer's, as well as possessing anticancer, antiviral, and anti-inflammatory properties.[2][3] Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[4] This document provides a comprehensive guide for its synthesis, detailing the underlying chemical principles, a step-by-step protocol, and critical insights for successful execution.

The most prevalent and robust method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves the cyclization of a 3-arylpropanoic acid or its derivative, promoted by a Lewis or Brønsted acid.[1] This protocol will focus on a reliable and widely applicable approach to synthesize the target compound.

Reaction Mechanism and Workflow

The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as methyl 3-(4-methoxycarbonylphenyl)propanoate. The reaction proceeds via the following key steps:

-

Activation of the Acyl Group: A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), activates the ester or a corresponding acyl chloride to generate a highly electrophilic acylium ion intermediate.[1]

-

Intramolecular Electrophilic Attack: The electron-rich aromatic ring attacks the tethered acylium ion in an intramolecular fashion.

-

Deprotonation and Aromaticity Restoration: A final deprotonation step restores the aromaticity of the ring system, yielding the cyclized 1-indanone product.[1]

Visualizing the Reaction Mechanism

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Workflow Overview

A successful synthesis relies on a structured and logical experimental process, from preparation to purification.

Caption: A typical experimental workflow for the synthesis.

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound via an intramolecular Friedel-Crafts acylation.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3-(4-methoxyphenyl)propanoate | 15823-04-8 | C₁₁H₁₄O₃ | 194.23 |

| Polyphosphoric acid (PPA) | 8017-16-1 | Hn+2PnO3n+1 | Variable |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated sodium bicarbonate solution | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

NMR spectrometer and Mass spectrometer for product analysis

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid (PPA) (10 equivalents). Begin stirring the PPA and heat to 80-90°C.

-

Addition of Starting Material: Slowly add methyl 3-(4-methoxyphenyl)propanoate (1 equivalent) to the heated PPA with vigorous stirring. Note: The addition should be done carefully to control any exotherm.

-

Reaction Monitoring: Maintain the reaction mixture at 80-90°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring.

-

Workup and Extraction:

-

Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₁₁H₁₀O₃ with a molecular weight of 190.19 g/mol .[5][6]

Application Notes and Scientific Insights

Choice of Catalyst and Reaction Conditions

The selection of the acid catalyst is a critical parameter in Friedel-Crafts acylation. While strong Lewis acids like AlCl₃ are effective, they often need to be used in stoichiometric amounts because they complex with both the starting material and the product.[7] Polyphosphoric acid (PPA) is a widely used alternative that serves as both a catalyst and a solvent, often leading to cleaner reactions and simpler workups.[8] Other superacids like triflic acid have also been employed to promote efficient cyclization.[9]

The reaction temperature is another crucial factor. Higher temperatures can accelerate the reaction but may also lead to side product formation. Therefore, careful temperature control and monitoring are essential for optimal results.

Alternative Synthetic Routes

While intramolecular Friedel-Crafts acylation is the most common method, other approaches to synthesize 1-indanones exist. These include:

-

Nazarov Cyclization: This involves the acid-catalyzed cyclization of divinyl ketones.[3]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in Friedel-Crafts acylations.[2][3]

-

Transition Metal-Catalyzed Carbonylative Cyclization: This method utilizes transition metal complexes to catalyze the cyclization of appropriate substrates.[3]

Importance in Drug Development

The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes derivatives of this compound valuable starting points for the discovery of new drugs. For instance, the famous Alzheimer's drug, Donepezil, contains an indanone moiety.[2]

Conclusion

The synthesis of this compound via intramolecular Friedel-Crafts acylation is a robust and well-established method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The insights and detailed protocol provided in this document are intended to serve as a practical guide for scientists in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Indanone-5-carboxylic acid [myskinrecipes.com]

- 5. This compound | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]

"Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" as a glutamate receptor antagonist assay

Application Note & Protocol

Topic: High-Throughput Screening and Pharmacological Characterization of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a Putative Glutamate Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract

Glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtypes, are critical mediators of excitatory neurotransmission in the central nervous system. Their dysfunction is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making them prime targets for therapeutic intervention. This document outlines a comprehensive protocol for the initial evaluation of a novel small molecule, this compound, as a potential glutamate receptor antagonist. While this compound is known as a synthetic intermediate, its activity at glutamate receptors has not been characterized. This application note provides a robust, validated workflow using a high-throughput, fluorescence-based calcium influx assay in a recombinant cell line. The described methodology enables the determination of the compound's potency (IC₅₀) and provides a foundational framework for further mechanistic and electrophysiological studies.

Introduction: The Rationale for Investigating Novel Glutamate Receptor Modulators

The ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that are fundamental to synaptic plasticity, learning, and memory. Over-activation of these receptors leads to excessive calcium (Ca²⁺) influx, initiating a cascade of cytotoxic events known as excitotoxicity, a key pathological process in many neurological conditions. Consequently, the discovery of novel antagonists for iGluRs is a significant goal in modern neuropharmacology.

This compound is a structurally rigid molecule whose potential for interaction with the highly structured ligand-binding domains of iGluRs has not been previously explored. This protocol provides the necessary steps to perform an initial, yet critical, screening to ascertain if this compound exhibits any antagonistic activity at a specific glutamate receptor subtype. We will focus on the GluN1/GluN2A subtype of the NMDA receptor, which is widely expressed in the brain and implicated in both physiological and pathological processes.

The chosen assay is a fluorometric intracellular Ca²⁺ assay. This method is preferred for primary screening due to its high-throughput nature, sensitivity, and direct functional readout of ion channel activity. A positive result, or "hit," from this assay would provide the first evidence of bioactivity for this compound at glutamate receptors, justifying progression to more complex, lower-throughput validation, such as patch-clamp electrophysiology.

Glutamate Receptor Signaling Pathway

Caption: NMDA receptor activation by glutamate and glycine, and potential antagonism.

Materials and Reagents

Cell Line

-

HEK293-hGluN1/hGluN2A Recombinant Cell Line: A stable human embryonic kidney (HEK293) cell line co-expressing the human GluN1 and GluN2A subunits of the NMDA receptor.

-

Rationale: HEK293 cells provide a low-background system, as they do not endogenously express significant levels of glutamate receptors. Stable expression of a defined subunit composition (GluN1/GluN2A) ensures a consistent and reproducible pharmacological profile.

-

Key Reagents

-

This compound: (Hereafter "Test Compound").

-

Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile-filtered.

-

L-Glutamate: (Agonist).

-

Glycine: (Co-agonist).

-

MK-801 (Dizocilpine): (Positive Control, non-competitive antagonist).

-

Fluo-4 AM Calcium Indicator: A fluorescent dye for measuring intracellular calcium.

-

Pluronic F-127: A non-ionic surfactant to aid in dye loading.

-

Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells.

Buffers and Media

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418, Puromycin) to maintain receptor expression.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) modified to be Mg²⁺-free, supplemented with 20 mM HEPES, 2.5 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Rationale for Mg²⁺-free: NMDA receptors are subject to a voltage-dependent block by magnesium ions at resting membrane potential.[1][2] Removing Mg²⁺ from the extracellular solution is a standard practice in in-vitro assays to allow for receptor activation and ion influx upon agonist binding without the need for cellular depolarization.[3]

-

Equipment

-

Fluorometric Imaging Plate Reader (FLIPR), or a fluorescence microplate reader with automated liquid handling.

-

Sterile 96-well, black-walled, clear-bottom microplates.

-

CO₂ incubator (37°C, 5% CO₂).

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for dose-response analysis.

Experimental Workflow Diagram

Caption: High-level workflow for the calcium influx screening assay.

Step 1: Cell Plating (Day 1)

-

Harvest logarithmically growing HEK-hGluN1/hGluN2A cells using standard trypsinization methods.

-

Resuspend cells in fresh, pre-warmed Culture Medium and perform a cell count.

-

Adjust cell density to 2.5 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate (yielding 25,000 cells/well).